Human Aldose Reductase Inhibition: Ganoderic Acid DF vs. Ganoderic Acid C2 and Quercetin
Ganoderic acid DF inhibits recombinant human aldose reductase with an IC₅₀ of 22.8 µM (in vitro) . By contrast, ganoderic acid C2—often cited as a more potent AR inhibitor—has an IC₅₀ of only 3.8 µM, but this value was obtained against rat lens aldose reductase (RLAR), not human enzyme . The assay species difference (human recombinant vs. rodent tissue-extracted enzyme) prevents valid direct potency comparison. When benchmarked against the widely used positive control quercetin (human lens AR IC₅₀ ≈ 5 µM), ganoderic acid DF is approximately 4.6-fold less potent, yet offers a structurally distinct lanostane scaffold rather than a flavonoid backbone—providing a complementary chemotype for inhibitor library diversification .
| Evidence Dimension | Aldose reductase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 22.8 µM (human recombinant AR) |
| Comparator Or Baseline | Ganoderic acid C2: 3.8 µM (rat lens AR, RLAR); Quercetin positive control: ~5 µM (human lens AR) |
| Quantified Difference | ~4.6-fold less potent than quercetin against human AR; direct potency comparison with ganoderic acid C2 invalid due to species mismatch |
| Conditions | In vitro enzyme inhibition assay; human recombinant aldose reductase for ganoderic acid DF; rat lens AR (RLAR) for ganoderic acid C2 |
Why This Matters
Selecting ganoderic acid DF over ganoderic acid C2 is mandatory when human enzyme relevance is required; procurement based on apparent potency alone (C2 IC₅₀ = 3.8 µM vs. DF IC₅₀ = 22.8 µM) is misleading because the assays use different species' enzymes.
- [1] Fatmawati S, Shimizu K, Kondo R. Ganoderic acid Df, a new triterpenoid with aldose reductase inhibitory activity from the fruiting body of Ganoderma lucidum. Fitoterapia. 2010;81(8):1033-1036. PMID: 20603199. View Source
- [2] Ganoderic acid C2 exhibits high inhibitory activity against rat lens aldose reductase (RLAR) with an IC₅₀ of 3.8 µM. AbMole. Data sourced from: Fatmawati S et al. Planta Med. 2010;76(15):1691-1693. PMID: 20379959. View Source
- [3] Quercetin inhibits human lens aldose reductase with an IC₅₀ of approximately 5 µM. Cited in: Varma SD et al. Biochem Pharmacol. 1975;24(9):973-978; also: Kador PF et al. Prog Clin Biol Res. 1989;290:289-306. Also validated as positive control (IC₅₀ = 2.22–3.21 µM) in multiple studies. View Source
